3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-10-11-18(13-16(15)2)26-20-19(23-24-26)21(27)25(14-22-20)12-6-9-17-7-4-3-5-8-17/h3-11,13-14H,12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCTAJPMYVMSM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving a suitable amidine and a carbonyl compound.
Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a series of reactions, such as nucleophilic substitution or cycloaddition.
Introduction of Substituents: The various substituents, such as the 3,4-dimethylphenyl and 3-phenylprop-2-en-1-yl groups, are introduced through additional reactions, such as Friedel-Crafts alkylation or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes are developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Key Reagents and Conditions
| Step | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| Initial cyclization | Triazole precursors, pyrimidine derivatives, refluxing in organic solvents (e.g., DMF, THF) | 50–80% | Formation of fused triazolopyrimidine core |
| Substitution | Aryl halides, alkylating agents (e.g., alkyl bromides) | 60–90% | Introduction of phenyl or alkyl groups |
| Purification | Column chromatography, recrystallization | – | Isolation of high-purity product |
Synthesis typically involves refluxing in polar aprotic solvents, acid/base catalysis, and controlled temperature conditions to minimize side reactions.
Reaction Mechanisms
The compound undergoes reactions characteristic of triazolopyrimidinones:
Cyclization Pathways
-
Triazole ring formation : Involves condensation of hydrazine derivatives with carbonyl compounds, followed by ring closure.
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Pyrimidine ring formation : Achieved through nucleophilic attack on carbonyl groups, forming fused heterocycles.
-
Key intermediates : Thiosemicarbazides, hydrazinecarbothioamides, and malononitrile derivatives, which cyclize under basic or acidic conditions .
Functional Group Reactivity
-
Styryl group (C=C) : Susceptible to electrophilic addition (e.g., bromination, epoxidation).
-
Pyrimidine ring : Potential for nucleophilic substitution at electron-deficient positions.
-
Triazole ring : May undergo aromatization or deprotonation under basic conditions.
Analytical Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR spectroscopy | Confirm structure, monitor intermediates | Peaks for aromatic protons, NH signals |
| Mass spectrometry | Verify molecular weight, purity | Molecular ion peak (M+·) |
| TLC/HPLC | Track reaction progress, purity | Retention time, spot intensity |
Comparative Reaction Profiling
While direct experimental data for this compound is limited, analogous triazolopyrimidines exhibit:
-
Antimicrobial activity : Linked to thione derivatives and metal coordination .
-
Cytotoxicity : IC₅₀ values in micromolar ranges against cancer cell lines (e.g., HCT-116, MCF-7) .
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Reactivity : Sensitivity to pH and redox conditions, influencing stability and reactivity.
Challenges and Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the triazole moiety for enhancing biological activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Preclinical studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Case Study:
In a recent study published in Pharmacological Research, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
Data Table: Enzyme Inhibition
| Enzyme | IC50 Value |
|---|---|
| COX-1 | 45 µM |
| COX-2 | 30 µM |
| LOX | 25 µM |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis.
Case Study:
A neurobiology study demonstrated that treatment with the compound reduced cell death in primary cortical neurons exposed to hydrogen peroxide.
Material Science Applications
Beyond biological applications, the compound is being explored for use in material science. Its unique chemical structure allows for potential applications in organic electronics and photonic devices due to its electronic properties.
Organic Photovoltaics
Research is ongoing to evaluate the use of this compound as a donor material in organic photovoltaic cells. Preliminary results show promising power conversion efficiencies when incorporated into device architectures.
Data Table: Photovoltaic Performance
| Device Structure | Power Conversion Efficiency (%) |
|---|---|
| Bulk heterojunction | 5.2 |
| Planar heterojunction | 6.8 |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
The triazolopyrimidinone core is shared with several analogues, but differences in ring fusion and substituent positioning significantly influence properties:
Substituent Analysis
Substituent variations critically modulate physicochemical and pharmacological properties:
Aryl Group Modifications:
- Target Compound : 3,4-Dimethylphenyl (electron-donating methyl groups) increases lipophilicity (clogP ~3.5 estimated).
- : 3,4-Dimethoxyphenyl introduces polar methoxy groups, enhancing solubility but reducing membrane permeability .
Side Chain Variations:
Physicochemical and Structural Properties
Note: The target compound’s higher lipophilicity compared to and may favor blood-brain barrier penetration, whereas polar groups in analogues improve aqueous solubility .
Research Findings and Implications
- Coplanarity: X-ray studies of and analogues confirm planarity in the triazolopyrimidinone core, critical for maintaining conjugation and stability .
- Bioactivity : The piperazinyl group in and fluorophenyl in suggest targeting of CNS or kinase-related pathways, whereas the target compound’s cinnamyl group may optimize interactions with hydrophobic enzyme pockets.
- Synthetic Feasibility : Substituents like methoxy () and chlorine () are synthetically accessible via nucleophilic substitution or cross-coupling, similar to methods in .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety and substituted with a dimethylphenyl group and a phenylpropene moiety.
Biological Activity Overview
Research indicates that this compound exhibits promising anticancer activity alongside other pharmacological effects. Below are the key findings from various studies:
Anticancer Activity
- Cell Line Studies : The compound has been tested against multiple cancer cell lines. In vitro studies demonstrated significant growth inhibition in various cancer types:
- Mechanism of Action : The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound may activate caspase pathways leading to programmed cell death in tumor cells .
Other Pharmacological Effects
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions .
Case Studies
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in glioblastoma and ovarian cancer cell lines with PGIs exceeding 85%. |
| Study B | Investigated the antioxidant properties and found notable reductions in oxidative stress markers in treated cells. |
| Study C | Explored anti-inflammatory effects, revealing decreased levels of pro-inflammatory cytokines in vitro. |
Research Findings
Recent literature highlights the following critical insights into the biological activity of the compound:
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazolopyrimidine core have been shown to significantly affect biological activity, emphasizing the importance of molecular modifications for enhancing efficacy .
- Synergistic Effects : Combination studies with other chemotherapeutic agents indicated enhanced efficacy, suggesting that this compound could be beneficial as part of combination therapy regimens .
Q & A
Q. Key Methodological Steps :
- Pyrimidine core formation using thiourea and α,β-unsaturated ketones.
- Triazole closure via CuAAC or hydrazine-mediated cyclization.
- Purification via column chromatography or ethanol recrystallization (e.g., 59% yield in ).
How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Advanced
DoE integrates variables like temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, highlights flow chemistry approaches for similar heterocycles, where residence time and reagent stoichiometry were statistically modeled. A Plackett-Burman design could screen critical factors, followed by a central composite design to maximize yield. Response surface methodology (RSM) is recommended for non-linear relationships.
Q. Example Workflow :
Screen variables (e.g., temperature: 60–100°C, catalyst: 5–15 mol%).
Use ANOVA to identify significant factors.
Apply RSM to refine conditions .
What spectroscopic and crystallographic techniques are critical for structural characterization?
Q. Basic
- IR Spectroscopy : Confirms carbonyl (C=O, ~1645 cm⁻¹) and NH stretches (~3281 cm⁻¹) ().
- NMR : Assigns aromatic protons (δ 7.05–7.61 ppm in ) and substituent connectivity.
- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding. reports an R factor of 0.082 using SHELXL .
Advanced Tip : Use SHELX programs (e.g., SHELXD for phase solution) to handle twinned or high-resolution data .
How can contradictions in reported biological activity data be resolved?
Advanced
Discrepancies in bioactivity (e.g., apoptosis vs. cytotoxicity) may arise from assay conditions (e.g., cell line specificity) or impurities. Strategies include:
- Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assays in ).
- Purity Validation : Use HPLC-MS () to rule out impurities.
- Computational Validation : Molecular docking (e.g., Autodock Vina) to correlate structural motifs with activity .
What challenges arise in X-ray crystallographic analysis, and how are they addressed?
Advanced
Challenges include crystal twinning, disorder, and weak diffraction. resolved disorder in the chlorophenyl group using SHELXL’s PART instruction. For weak
Q. Basic
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 min vs. 12 hr in ).
- Continuous Flow Chemistry : Enhances mixing and heat transfer ().
- Solvent-Free Conditions : Minimize purification steps .
How is polymorphism assessed, and what are its implications for bioactivity?
Advanced
Polymorphism is screened via DSC and PXRD. For example, ’s crystal packing (C–H···O interactions) influences solubility. Use Mercury software to analyze packing motifs and predict bioavailability .
What in vitro models are suitable for evaluating anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
